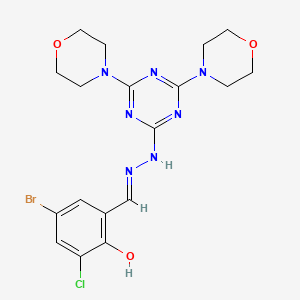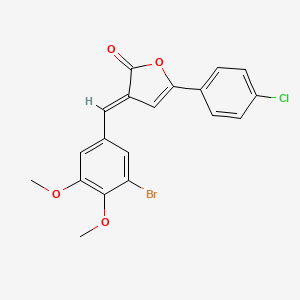![molecular formula C18H27NO3S B6121884 isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CPI-455 and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of CPI-455 involves the inhibition of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell division, migration, and survival. By inhibiting HDAC6, CPI-455 promotes the accumulation of acetylated tubulin, which leads to the disruption of microtubule dynamics and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been shown to exhibit potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastatic spread of cancer. In addition, CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for the elimination of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-455 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research applications. However, there are also some limitations to the use of CPI-455 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the mechanism of action of CPI-455 is not fully understood, and further studies are needed to elucidate its precise mode of action.
Orientations Futures
There are several future directions for the study of CPI-455. One direction is the optimization of the synthesis method to produce CPI-455 with even higher purity and yields. Another direction is the further elucidation of the mechanism of action of CPI-455, which will help to better understand its therapeutic potential. In addition, further studies are needed to establish the long-term safety and efficacy of CPI-455, as well as its potential use in combination with other anticancer agents. Finally, the potential use of CPI-455 in the treatment of other diseases, such as Alzheimer's disease, should also be explored.
Méthodes De Synthèse
The synthesis of CPI-455 involves a multi-step process that includes the reaction of isopropyl chloroformate with 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate. The final product is obtained by the esterification of the resulting intermediate with isopropyl alcohol. The synthesis method has been optimized to produce high yields of CPI-455 with high purity.
Applications De Recherche Scientifique
CPI-455 has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CPI-455 has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, CPI-455 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Propriétés
IUPAC Name |
propan-2-yl 2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-5-14-12(4)23-17(15(14)18(21)22-11(2)3)19-16(20)13-9-7-6-8-10-13/h11,13H,5-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYHIBUSOIXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121816.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(3-ethoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6121820.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)

![2-(1-methyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6121854.png)

![1-allyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6121863.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6121877.png)
![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6121897.png)
![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)
